molecular formula C12H11NO3 B015733 Ethyl 4-oxo-4H-quinolizine-3-carboxylate CAS No. 88612-71-9

Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B015733
CAS No.: 88612-71-9
M. Wt: 217.22 g/mol
InChI Key: GBDJVIYRDRPISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4H-quinolizine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-oxo-4H-quinolizine-3-carboxylate (C₁₂H₁₁NO₃) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Overview

This compound features a quinolizine ring system, which is known for its diverse biological activities. The compound's structure includes a carboxylate group and an ethyl ester, contributing to its reactivity and interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of HIV integrase, a critical enzyme in the life cycle of HIV. The mechanism involves binding to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome .

Pharmacokinetics

The compound is predicted to exhibit high gastrointestinal absorption and favorable permeability across the blood-brain barrier, suggesting potential for central nervous system effects.

Antiviral Properties

This compound and its derivatives have been evaluated for their antiviral properties, particularly against HIV. A study demonstrated that certain derivatives exhibited varying degrees of integrase inhibitory activity, although this compound itself showed limited efficacy in this regard .

Antimicrobial Activity

In addition to antiviral properties, quinolizine derivatives have been explored for their antimicrobial activities. This compound has shown potential in inhibiting various bacterial strains, although specific data on its efficacy compared to other compounds is still under investigation .

Table 1: Integrase Inhibitory Activity Data

CompoundInitial Concentration (μg/mL)IC50 (μg/mL)
This compound100>50
Derivative A120.56
Derivative B100>50

The table illustrates that while some derivatives exhibit significant inhibitory activity against HIV integrase, this compound shows minimal activity at tested concentrations .

Case Study: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized to enhance biological activity. Modifications included introducing various substituents at different positions on the quinolizine ring. These modifications aimed to improve binding affinity to the integrase enzyme and enhance overall antiviral potency .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-oxo-4H-quinolizine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential as:

  • Antibacterial Agents : Research indicates that derivatives of this compound can be developed into effective antibacterial agents, particularly in the context of pyridone antibiotics .
  • Anti-HIV Integrase Inhibitors : Studies have shown that modifications to this compound can lead to derivatives with inhibitory activity against HIV integrase, although some derivatives have shown limited effectiveness .

Case Study: Anti-HIV Activity

A study synthesized various derivatives of this compound and evaluated their activity against HIV integrase. The results indicated that while some compounds exhibited binding capabilities to Mg(II), they did not demonstrate significant anti-HIV activity, suggesting further structural modifications are necessary for enhanced efficacy .

Agricultural Chemicals

In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its derivatives are being explored for their potential to enhance crop protection and yield through improved efficacy against pests and diseases.

Material Science

This compound is also being investigated for its applications in material science:

  • Coatings and Polymers : this compound's unique chemical properties make it suitable for developing novel materials such as coatings that require specific chemical characteristics .

Biochemical Research

In biochemical studies, this compound is utilized to understand enzyme inhibition and receptor binding. It contributes valuable insights into biological processes and drug interactions, making it a valuable tool for researchers in biochemistry.

Analytical Chemistry

This compound is employed as a reference standard in analytical chemistry. It aids in the accurate quantification of related compounds in various samples, ensuring reliability in experimental results .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAntibacterial agents, Anti-HIV inhibitorsEffective as an intermediate for pyridone antibiotics; limited anti-HIV activity observed
Agricultural ChemicalsPesticide and herbicide formulationEnhances crop protection through improved efficacy
Material ScienceDevelopment of coatings and polymersExplored for unique chemical properties
Biochemical ResearchEnzyme inhibition studiesProvides insights into drug interactions
Analytical ChemistryReference standard for quantificationEnsures accurate measurement in experimental setups

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-oxo-4H-quinolizine-3-carboxylate and its derivatives?

  • Methodological Answer : A key route involves N-propargylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate followed by a copper-catalyzed azide-alkyne cycloaddition (click reaction) under Sharpless conditions to introduce triazole substituents . Subsequent reactions with secondary amines yield N-triazolo methyl-substituted derivatives. Alternative approaches include hydrolysis and esterification of intermediates, as seen in the synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . Purification typically involves flash chromatography (e.g., EtOAc/cyclohexane) and recrystallization .

Q. How is this compound characterized structurally?

  • Methodological Answer : Spectroscopic Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm ester and carbonyl functionalities, while mass spectrometry validates molecular weight. Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving bond lengths, angles, and hydrogen-bonding networks. For example, bifurcated N–H⋯(O,O) interactions stabilize the planar conformation of related 4-oxo-quinoline derivatives . Software like ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as a precursor for tricyclic fluoroquinolones with antimicrobial activity. Derivatives are screened against bacterial (e.g., Staphylococcus aureus) and fungal strains using broth microdilution assays to determine minimum inhibitory concentrations (MICs) . Structure-activity relationship (SAR) studies focus on substituent effects at the 1,2,3-triazole or quinolizine positions .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions . Validate models with Rfree cross-validation and electron density maps (e.g., omit maps). For puckering ambiguities in heterocycles, apply Cremer-Pople coordinates to quantify ring distortions .

Q. What strategies optimize reaction yields for triazole-substituted derivatives?

  • Methodological Answer : Click Reaction Optimization : Vary copper catalysts (CuI vs. CuSO4/sodium ascorbate), solvent polarity (t-BuOH/H2O), and temperature (25–60°C) to enhance regioselectivity . Amine Coupling : Use excess secondary amines (2–3 equiv.) in DMF at 80°C, monitored by TLC. Post-reaction, neutralize with dilute HCl to precipitate products .

Q. How do substituents at the 3-carboxylate position influence bioactivity?

  • Methodological Answer : Electron-Withdrawing Groups (EWGs) : Fluoro or chloro substituents at C6/C7 enhance membrane permeability and target (e.g., DNA gyrase) binding . Bulkier Groups : Aryl or benzyl substituents may reduce activity due to steric hindrance. Quantitative SAR (QSAR) models correlate logP values (2.5–3.5) with MICs, prioritizing derivatives with balanced hydrophobicity .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ventilation : Use fume hoods to minimize inhalation of dust or vapors . Storage : Keep in airtight containers at –20°C, away from ignition sources. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Properties

IUPAC Name

ethyl 4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJVIYRDRPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404912
Record name Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88612-71-9
Record name Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-ethoxy-2-ethoxycarbonyl-4-(2-pyridyl)butyrate (18.9 g), diphenyl (48.85 g) and diphenyl ether (135.8 g) was heated to 250° C. for 40 minutes. The reaction mixture was cooled to ambient temperature and chromatographed on silica gel (Merck 70-230 mesh, 620 g) eluting with hexane and then a mixture of ethanol and chloroform (1:49) to give a crude oil, which was crystallized from a mixture of ether and hexane (1:1) to give 3-ethoxycarbonyl-4H-quinolizin-4-one (11.48 g) as yellow crystal.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
135.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.